DIBOA

Übersicht

Beschreibung

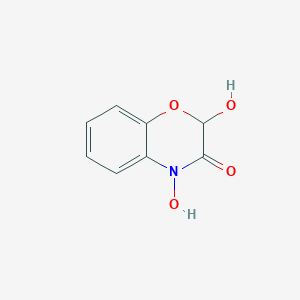

2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one, also known as diboa CPD, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be converted into this compound beta-D-glucoside and dimboa. Outside of the human body, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be found in cereals and cereal products and fats and oils. This makes 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.

This compound is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Natürliches Pestizid

DIBOA zeigt anti-herbivore Eigenschaften, was es zu einem potenziellen natürlichen Pestizid macht. Es ist eine Schlüsselverbindung in der Abwehr von Nutzpflanzen wie Mais und Weizen, wo es zum Schutz vor Schädlingen und Krankheitserregern beiträgt. Die Rolle der Verbindung im Biosyntheseweg der Benzoxazinoide ist entscheidend für die Speicherung von this compound als Glukosidkonjugate, die später als Reaktion auf biotischen Stress aktiviert werden .

Medizin: Entzündungshemmende und Antikrebs-Eigenschaften

Im medizinischen Bereich wurde this compound auf seine potenziellen entzündungshemmenden und anti-krebserregenden Eigenschaften untersucht. Seine Derivate werden als Inhibitoren der Histidin-Deacetylase untersucht, die bei der Behandlung bestimmter Krankheiten eine Rolle spielen könnten, indem sie die Enzymaktivität modulieren .

Kosmetik: Tyrosinase-Inhibition

This compound hat eine signifikante Aktivität als Tyrosinase-Inhibitor gezeigt. Dieses Enzym ist an der Melaninproduktion beteiligt, und seine Inhibition kann zu einer Aufhellung der Haut führen. Daher könnte this compound als Bleichmittel in kosmetischen Formulierungen verwendet werden.

Pharmakologie: Enzyminhibitor

Die Verbindung wurde als Inhibitor von Enzymen wie Tyrosinase identifiziert, was nicht nur für kosmetische Anwendungen, sondern auch für medizinische Zwecke von Bedeutung ist, bei denen eine Enzymregulation erforderlich ist .

Allelopathie: Unkrautbekämpfung

This compound hat allelopathische Eigenschaften, d. h. es kann das Wachstum konkurrierender Pflanzenarten hemmen und so als Bioherbizid dienen. Diese Anwendung ist besonders relevant für eine nachhaltige Landwirtschaft, in der chemische Herbizide durch natürliche Alternativen ersetzt werden.

Wirkmechanismus

Target of Action

DIBOA, also known as 2,4-Dihydroxy-1,4-benzoxazinone, is a benzoxazinoid produced by certain plants, notably rye (Secale cereale), and has been identified as an allelochemical . Allelochemicals are biochemicals released by plants that can affect the growth and development of other organisms in their vicinity . The primary targets of this compound are therefore other plants and certain types of pests, including nematodes .

Mode of Action

It is known that this compound and other benzoxazinoids exhibit allelopathic properties, meaning they can inhibit the growth of other plants and certain pests . This is thought to occur through the disruption of cellular processes in the target organisms, although the specific mechanisms are still under investigation .

Biochemical Pathways

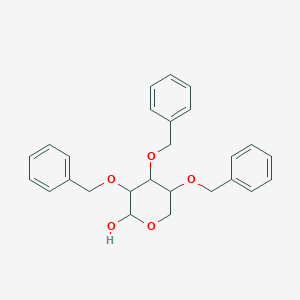

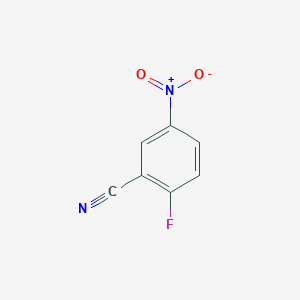

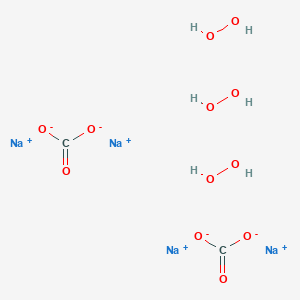

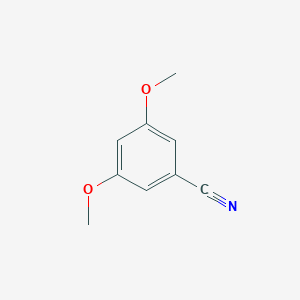

This compound is part of the benzoxazinoid biosynthetic pathway, which involves several enzymes . The pathway begins with the conversion of indole-3-glycerol phosphate to this compound through a series of reactions catalyzed by the enzymes BX1 to BX5 . This compound is then glucosylated by the UDP-glucosyltransferases BX8 and BX9, resulting in this compound-Glc . In some species, this compound is further modified to yield DIMBOA .

Pharmacokinetics

One study found that this compound levels in plasma peaked approximately 3 hours after food intake, and this compound was present in urine even 36 hours after consumption . The half-life of this compound was estimated to be between 18 and 22 hours .

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain plants and pests. This is thought to occur through the disruption of cellular processes in these organisms . In addition, this compound and other benzoxazinoids have been found to exhibit antimicrobial and antifeedant properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by plants can be affected by biotic and abiotic stress . Furthermore, the effectiveness of this compound as a natural pesticide can be influenced by soil conditions . In one study, a genetically engineered Escherichia coli strain was found to be capable of producing this compound with high yield, suggesting potential for industrial production .

Biochemische Analyse

Biochemical Properties

DIBOA is involved in a linear biosynthetic pathway that involves nine enzymes, leading to its storage as glucoside conjugates . The enzymes for conversion of this compound-glucoside to DIMBOA-glucoside have been identified . This compound-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .

Cellular Effects

It has been shown that this compound has an antifeedant effect on certain insect species . This suggests that this compound may influence cellular function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound is involved in the biosynthesis of DIMBOA, a compound with known antimicrobial and antifeedant properties . The conversion of this compound to DIMBOA involves enzymatic reactions catalyzed by dioxygenase BX6 and methyltransferase BX7 .

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids like this compound are synthesized in seedlings and stored as glucosides . This suggests that the effects of this compound may change over time as the plant matures and the compound is metabolized.

Metabolic Pathways

This compound is part of a linear biosynthetic pathway that involves nine enzymes . This pathway begins with the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, leading to the storage of this compound as glucoside conjugates .

Transport and Distribution

It is known that this compound is synthesized in seedlings and stored as glucosides , suggesting that it may be transported and distributed within plant tissues.

Subcellular Localization

It is known that the dioxygenase BX6, which metabolizes this compound-glucoside, is localized in the cytoplasm . This suggests that this compound and its metabolites may also be localized within the cytoplasm.

Eigenschaften

IUPAC Name |

2,4-dihydroxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOPZQGJGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938409 | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17359-54-5 | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17359-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-1,4-BENZOXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4378V66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

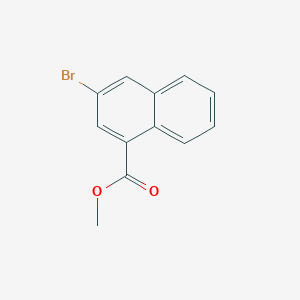

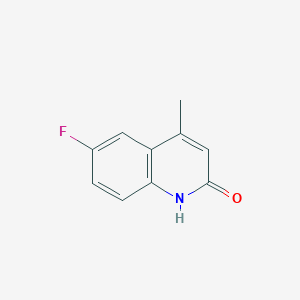

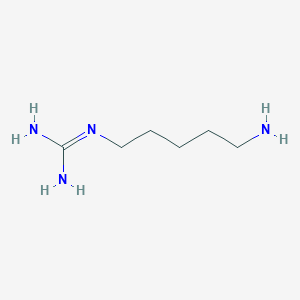

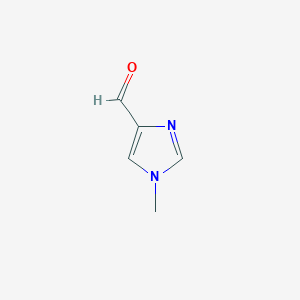

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

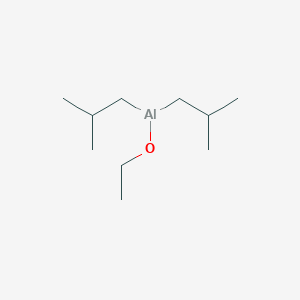

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)

![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)